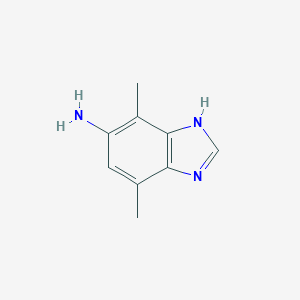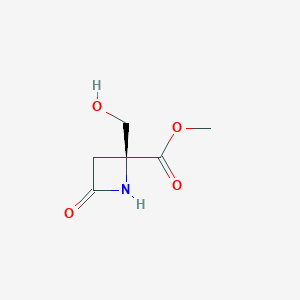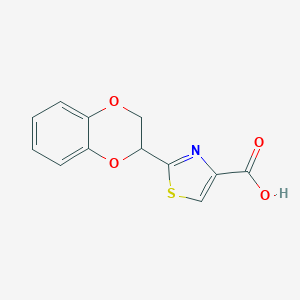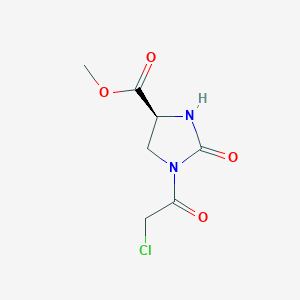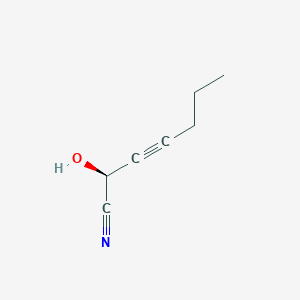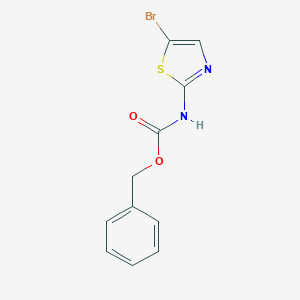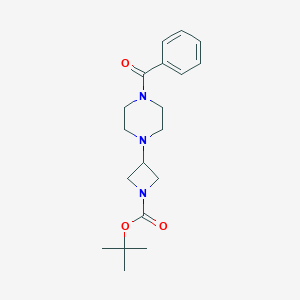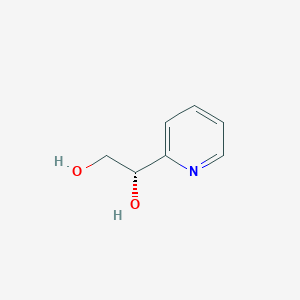![molecular formula C6H14NO2S+ B068778 [(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium CAS No. 181878-06-8](/img/structure/B68778.png)
[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium, also known as L-Methionine sulfoximine (MSO), is a non-proteinogenic amino acid that has been widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine.
Mécanisme D'action
MSO acts as a competitive inhibitor of glutamine synthetase, binding to the active site of the enzyme and preventing the binding of its substrate, glutamate. This leads to a decrease in the production of glutamine and an increase in the levels of glutamate and ammonia in the cell. The depletion of cellular glutamine levels can have a wide range of effects on cellular processes, including protein synthesis, energy metabolism, and neurotransmitter synthesis.
Biochemical and Physiological Effects:
MSO has been shown to have a wide range of effects on cellular processes. It has been found to inhibit the growth of cancer cells by depleting their glutamine levels, which are required for their proliferation. MSO has also been shown to protect neurons from excitotoxicity, a process in which excessive glutamate release can lead to neuronal damage and death. In addition, MSO has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSO in lab experiments is its specificity for glutamine synthetase. This allows researchers to selectively inhibit this enzyme and study its effects on cellular processes. However, MSO has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other amino acids in the cell culture medium.
Orientations Futures
There are several future directions for the use of MSO in scientific research. One area of interest is the role of glutamine synthetase in cancer metabolism. MSO has been shown to inhibit the growth of cancer cells by depleting their glutamine levels, and further research in this area could lead to the development of new cancer therapies. Another area of interest is the use of MSO in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MSO has been shown to protect neurons from excitotoxicity, and further research in this area could lead to the development of new treatments for these diseases. Finally, the development of new MSO analogs with improved specificity and lower toxicity could lead to new applications in scientific research.
Méthodes De Synthèse
MSO can be synthesized by the reaction of L-methionine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction yields a mixture of L-methionine sulfoxide diastereomers, which can be separated and purified to obtain the desired (2R)-MSO enantiomer.
Applications De Recherche Scientifique
MSO has been extensively used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. Glutamine synthetase is a key enzyme in the metabolism of glutamate and ammonia, and its inhibition by MSO can lead to a depletion of cellular glutamine levels. This can have a wide range of effects on cellular processes, including protein synthesis, energy metabolism, and neurotransmitter synthesis.
Propriétés
Numéro CAS |
181878-06-8 |
|---|---|
Formule moléculaire |
C6H14NO2S+ |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/p+1/t5-/m1/s1 |
Clé InChI |
UIHPNZDZCOEZEN-RXMQYKEDSA-O |
SMILES isomérique |
COC(=O)[C@@H](CCSC)[NH3+] |
SMILES |
COC(=O)C(CCSC)[NH3+] |
SMILES canonique |
COC(=O)C(CCSC)[NH3+] |
Synonymes |
D-Methionine, methyl ester, conjugate monoacid (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



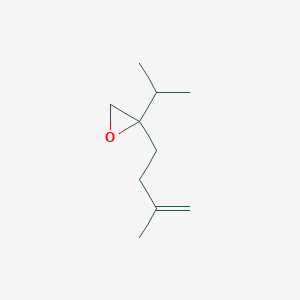
![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
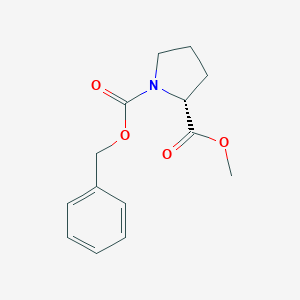
![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)
